molecular formula C23H17ClN2O4S B280745 N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide

N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide

Cat. No. B280745
M. Wt: 452.9 g/mol
InChI Key: DLYAKXNFCGLJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, commonly known as Sulfadiazine, is a sulfonamide antibiotic that has been widely used in the treatment of various bacterial infections. It is a crystalline powder with a molecular formula of C15H14ClN3O4S and a molecular weight of 355.81 g/mol.

Mechanism of Action

Sulfadiazine exerts its antimicrobial activity by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of tetrahydrofolic acid, a coenzyme required for the synthesis of nucleic acids. Sulfadiazine competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme involved in the synthesis of dihydrofolic acid, thereby inhibiting its activity and ultimately leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
Sulfadiazine has been shown to have a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. It is readily absorbed from the gastrointestinal tract and distributed throughout the body, including the cerebrospinal fluid. Sulfadiazine is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

Sulfadiazine has several advantages as a research tool, including its broad spectrum of antimicrobial activity, its well-established mechanism of action, and its availability as a commercial product. However, it also has limitations, such as its potential for toxicity and the development of bacterial resistance.

Future Directions

Future research on Sulfadiazine could focus on the development of new analogs with improved antimicrobial activity and reduced toxicity. Additionally, the use of Sulfadiazine in combination with other antibiotics could be explored as a strategy to overcome bacterial resistance. Finally, the potential use of Sulfadiazine in the treatment of other diseases, such as cancer, could also be investigated.

Synthesis Methods

Sulfadiazine can be synthesized through a multi-step process involving the condensation of 4-amino-N-(4-chlorobenzoyl)benzenesulfonamide with 4-methoxyaniline, followed by cyclization with acetic anhydride and oxidation with potassium permanganate. The resulting product is then purified through recrystallization to obtain pure Sulfadiazine.

Scientific Research Applications

Sulfadiazine has been extensively studied for its antimicrobial properties and has been used in the treatment of various bacterial infections, such as urinary tract infections, respiratory tract infections, and meningitis. It has also been used as a prophylactic agent for the prevention of toxoplasmosis in immunocompromised patients.

properties

Molecular Formula

C23H17ClN2O4S

Molecular Weight

452.9 g/mol

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylbenzamide

InChI

InChI=1S/C23H17ClN2O4S/c1-30-20-13-11-19(12-14-20)26(23(27)17-7-9-18(24)10-8-17)31(28,29)21-6-2-4-16-5-3-15-25-22(16)21/h2-15H,1H3

InChI Key

DLYAKXNFCGLJFB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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